1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol
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Description
“1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole moiety, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . This thiazole moiety is a basic scaffold found in many natural compounds .Chemical Reactions Analysis
Thiazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in C − H substitution reactions catalyzed by the palladium/copper system . These reactions are carried out in the presence of tetrabutylammonium fluoride under mild conditions .Future Directions
Thiazoles and their derivatives, including “1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol”, have gained considerable attention because of their broad applications in different fields . Future research may focus on further exploring their potential applications, particularly in the field of drug design and discovery .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
The interaction of thiazolo[4,5-b]pyridines with their targets often results in a variety of pharmacological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines, including potentially 1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
Properties
IUPAC Name |
1-cyclohexyl-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-12(10-4-2-1-3-5-10)9-16-14-17-11-8-15-7-6-13(11)19-14/h6-8,10,12,18H,1-5,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUIJLOPNDQDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC2=NC3=C(S2)C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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